N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
CAS No.:
Cat. No.: VC16341658
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O3S |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[(4-methoxyphenyl)methylimino]-4-oxo-1,3-thiazinane-6-carboxamide |
| Standard InChI | InChI=1S/C21H23N3O3S/c1-13-8-14(2)10-16(9-13)23-20(26)18-11-19(25)24-21(28-18)22-12-15-4-6-17(27-3)7-5-15/h4-10,18H,11-12H2,1-3H3,(H,23,26)(H,22,24,25) |
| Standard InChI Key | ILEYVOBLJLOPAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)C2CC(=O)NC(=NCC3=CC=C(C=C3)OC)S2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₁H₂₃N₃O₃S; molecular weight: 397.5 g/mol) integrates a 1,3-thiazine ring fused with a carboxamide group at position 6. The thiazine core is substituted at position 2 with a (4-methoxybenzyl)amino group and at position 4 with an oxo moiety. The N-(3,5-dimethylphenyl) group further enhances steric and electronic complexity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₃S |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[(4-methoxyphenyl)methylimino]-4-oxo-1,3-thiazinane-6-carboxamide |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
The presence of electron-donating methoxy and methyl groups influences solubility and reactivity, favoring interactions with hydrophobic biological targets.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols, often beginning with the condensation of thiourea derivatives with α,β-unsaturated ketones. A representative route involves:
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Thiazine Ring Formation: Cyclocondensation of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea under basic conditions generates the thiazine scaffold .
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Carboxamide Introduction: Coupling the thiazine intermediate with 3,5-dimethylphenyl isocyanate in the presence of a coupling agent (e.g., HATU) yields the carboxamide derivative.
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Functionalization: The (4-methoxybenzyl)amino group is introduced via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like palladium .
Yield Optimization
Reaction parameters critically impact yields:
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Temperature: 60–80°C for cyclocondensation.
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Catalysts: Triethylamine or DMAP improves amidation efficiency.
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Purification: Chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, aromatic H), 4.32 (s, NH), 3.78 (s, OCH₃), 2.25 (s, CH₃).
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¹³C NMR: 172.8 ppm (C=O), 161.2 ppm (thiazine C2), 55.1 ppm (OCH₃).
Mass Spectrometry
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LC–MS: m/z 398.1 [M+H]⁺, confirming molecular weight.
Biological Activities and Mechanisms
Anticancer Activity
Analogous compounds (e.g., N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide) inhibit MCF7 breast cancer cells (IC₅₀: 12.4 µM) via apoptosis induction . Molecular docking suggests that the carboxamide group binds to ATP pockets in kinase domains, impairing signal transduction .
Molecular Docking and Target Prediction
GlcN-6-P Synthase Inhibition
Docking studies (Schrödinger Suite) indicate that the compound binds to the active site of Candida albicans GlcN-6-P synthase (PDB: 1JXA) with a docking score of −9.2 kcal/mol. Key interactions include hydrogen bonds with Asp483 and hydrophobic contacts with Val326 .
Kinase Targets
The compound’s planar structure favors interactions with ERα (estrogen receptor alpha), potentially explaining antiproliferative effects in hormone-responsive cancers .
Comparative Analysis with Related Derivatives
Table 2: Activity Comparison
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target Compound | Pending | Pending |
| 4-(2,5-Dichlorothienyl)-1,3-thiazole | 8–32 | – |
| N-(4-Bromophenyl)thiazol-2-yl | – | 12.4 |
Structural modifications, such as chloro or bromo substituents, enhance bioactivity but may reduce solubility .
Future Research Directions
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In Vivo Toxicity Studies: Assess pharmacokinetics and organ-specific toxicity.
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Structural Analog Synthesis: Introduce fluorinated groups to improve blood-brain barrier penetration.
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Target Validation: CRISPR-Cas9 knockout studies to confirm enzyme targets.
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